molecular formula C6H4Cl3N B3189320 3-(Trichloromethyl)pyridine CAS No. 3099-50-1

3-(Trichloromethyl)pyridine

Cat. No. B3189320
Key on ui cas rn: 3099-50-1
M. Wt: 196.5 g/mol
InChI Key: QMDKBCLEIGIEBO-UHFFFAOYSA-N
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Patent
US04833250

Procedure details

The 3-trichloromethylpyridinium hydrochloride salt (2836 g, 12.17 moles) was placed in a 22-liter pot with 2800 ml of methylene chloride and 2600 ml of water. A solution of 1000 g of sodium carbonate in 4300 ml of water was then added slowly so that the gassing could be controlled. The temperature was maintained with an ice bath between 15°-20° C. The lower organic phase was then separated and was dried with magnesium sulfate. The mixture was filtered and the methylene chloride was removed by rotary evaporation. The concentrated material was distilled at 77°-79° C. and 0.5 mm Hg giving 1918 g of the desired 3-trichloromethylpyridine product. The yield was 80%.
Name
3-trichloromethylpyridinium hydrochloride salt
Quantity
2836 g
Type
reactant
Reaction Step One
Quantity
2800 mL
Type
reactant
Reaction Step Two
Quantity
1000 g
Type
reactant
Reaction Step Three
Name
Quantity
4300 mL
Type
solvent
Reaction Step Three
Name
Quantity
2600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]([Cl:11])([Cl:10])[C:4]1[CH:5]=[NH+:6][CH:7]=[CH:8][CH:9]=1.C(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[Cl:2][C:3]([Cl:11])([Cl:10])[C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
3-trichloromethylpyridinium hydrochloride salt
Quantity
2836 g
Type
reactant
Smiles
Cl.ClC(C=1C=[NH+]C=CC1)(Cl)Cl
Step Two
Name
Quantity
2800 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1000 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
4300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained with an ice bath between 15°-20° C
CUSTOM
Type
CUSTOM
Details
The lower organic phase was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the methylene chloride was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The concentrated material was distilled at 77°-79° C.

Outcomes

Product
Name
Type
product
Smiles
ClC(C=1C=NC=CC1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1918 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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